molecular formula C19H18N6O2 B2903683 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1210391-18-6

4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2903683
CAS No.: 1210391-18-6
M. Wt: 362.393
InChI Key: UXKVRTRWJWGENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-cyanobenzoic acid", "3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium cyanide", "benzoyl chloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde by reacting ethyl acetoacetate with sodium ethoxide and 3-methyl-4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in ethanol.", "Step 2: Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid by hydrolyzing the aldehyde intermediate with hydrochloric acid.", "Step 3: Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxamide by reacting the carboxylic acid intermediate with ammonia.", "Step 4: Synthesis of 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide by reacting the carboxamide intermediate with sodium cyanide and benzoyl chloride in acetic anhydride and then treating the resulting product with sodium hydroxide and water." ] }

CAS No.

1210391-18-6

Molecular Formula

C19H18N6O2

Molecular Weight

362.393

IUPAC Name

4-cyano-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H18N6O2/c1-3-4-15-10-17(26)23-19(21-15)25-16(9-12(2)24-25)22-18(27)14-7-5-13(11-20)6-8-14/h5-10H,3-4H2,1-2H3,(H,22,27)(H,21,23,26)

InChI Key

UXKVRTRWJWGENS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C#N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.